(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride

Description

Chemical Identification and Nomenclature

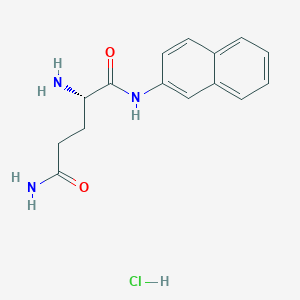

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride is officially registered under the Chemical Abstracts Service number 201988-95-6 and possesses the molecular formula C15H18ClN3O2. The compound exhibits a molecular weight of 307.77 grams per mole, reflecting its complex multi-functional structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as (2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride. This comprehensive naming system accurately reflects the stereochemical configuration at the alpha carbon position, the specific attachment point of the naphthyl group, and the presence of the hydrochloride salt form.

The compound is recognized by multiple synonymous designations within the scientific literature and commercial databases. Primary alternative names include L-Glutamine alpha-(beta-naphthyl)amide hydrochloride and H-GLN-BETANA HCL, which emphasize its derivation from the amino acid glutamine. Additional nomenclature variants encompass this compound and H-Gln-bNA.HCl, demonstrating the diverse naming conventions employed across different research contexts. The European Community number 686-464-0 provides regulatory identification within European chemical databases. These multiple naming systems reflect the compound's widespread recognition and utilization across various scientific disciplines and geographical regions.

The structural representation employs standard chemical notation systems, including the Simplified Molecular Input Line Entry System representation C1=CC=C2C=C(C=CC2=C1)NC(=O)C@HN.Cl. The International Chemical Identifier provides a unique computational representation as InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1. These standardized representations enable precise computational analysis and database searching across multiple chemical information systems.

Historical Context and Development

The development of this compound emerged from the broader investigation of chromogenic and fluorogenic substrates for enzyme activity measurements. The compound's creation date in chemical databases traces to 2016, with subsequent modifications documented through 2025. This timeline reflects the ongoing refinement of synthetic methodologies and characterization techniques applied to naphthylamine-substituted amino acid derivatives. The compound's development represents part of a systematic effort to create selective substrates for glutaminase enzymes, building upon earlier work with simpler naphthylamine derivatives.

Historical precedent for naphthylamine-coupled amino acid substrates can be traced through the evolution of enzymatic assay methodologies. Early applications of naphthylamine derivatives in biochemical research focused on developing chromogenic detection systems for peptidase and amidase activities. The introduction of glutamine-naphthylamine conjugates represented a significant advancement in creating specific substrates for glutaminyl cyclase and related enzymes. These foundational studies established the utility of naphthylamine derivatives as reporter groups capable of generating detectable signals upon enzymatic cleavage.

The specific structural modifications present in this compound reflect targeted optimization efforts aimed at enhancing substrate specificity and detection sensitivity. The selection of the 2-naphthyl substitution pattern, as opposed to 1-naphthyl alternatives, demonstrates deliberate structural design considerations. Similarly, the retention of the complete glutamine backbone structure preserves the essential recognition elements required for enzyme binding while incorporating the chromogenic naphthyl functionality.

Significance in Biochemical Research

This compound serves multiple critical functions within contemporary biochemical research paradigms. The compound's primary application involves its utilization as a chromogenic substrate for glutaminase enzyme activity measurements. Glutaminase enzymes catalyze the hydrolytic conversion of glutamine to glutamate and ammonia, representing a crucial metabolic transformation in nitrogen metabolism. The incorporation of the naphthyl chromophore enables real-time monitoring of enzymatic activity through spectrophotometric detection methods, providing researchers with quantitative tools for enzyme kinetic analysis.

The compound's utility extends beyond simple activity measurements to encompass detailed mechanistic investigations of glutaminase enzyme function. Research applications include characterization of enzyme kinetic parameters, determination of substrate specificity profiles, and evaluation of inhibitor potency. The structural similarity to natural glutamine substrates ensures that kinetic measurements accurately reflect physiologically relevant enzyme behavior. Simultaneously, the chromogenic properties facilitate continuous monitoring capabilities that traditional endpoint assays cannot provide.

Contemporary applications of this compound encompass metabolic pathway studies investigating glutamine utilization in various biological systems. The compound serves as a valuable probe for examining glutamine metabolism in cancer cell lines, where glutaminase activity often becomes dysregulated. Research protocols employing this substrate contribute to understanding metabolic reprogramming phenomena and identifying potential therapeutic targets within glutamine-dependent pathways. The compound's stability and well-characterized properties make it suitable for high-throughput screening applications aimed at discovering glutaminase modulators.

The broader significance of this compound within biochemical research reflects its contribution to advancing our understanding of amino acid metabolism and enzyme function. Studies utilizing this compound have provided insights into tissue-specific variations in glutaminase activity and their physiological implications. The compound's applications span from fundamental enzymology research to applied studies investigating metabolic disorders and therapeutic interventions.

Relationship to Parent Compounds

This compound maintains a direct structural relationship to L-glutamine 2-naphthylamide, which serves as its immediate parent compound. L-glutamine 2-naphthylamide represents the free base form of the molecule, lacking the hydrochloride salt component that characterizes the final compound. This parent compound exhibits the molecular formula C15H17N3O2 and a molecular weight of 271.31 grams per mole, demonstrating the systematic addition of hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

The structural relationship extends further to encompass L-glutamine itself, the fundamental amino acid from which these derivatives originate. L-glutamine serves as a critical substrate in cellular metabolism, participating in protein synthesis, nitrogen transport, and energy production pathways. The conversion from L-glutamine to its naphthylamide derivatives involves the replacement of the terminal carboxyl group with a naphthylamine moiety, preserving the amino acid backbone while introducing chromogenic properties. This structural modification maintains the essential recognition elements required for enzyme binding while adding spectroscopic detection capabilities.

Comparative analysis reveals systematic relationships among various naphthylamine-substituted amino acid derivatives. Related compounds include N-(1-naphthyl)ethylenediamine and its structural analogs, which share the naphthylamine chromophore but differ in their amino acid components. These structural relationships illustrate the modular approach to designing enzyme substrates, where specific functional groups can be systematically varied to optimize substrate properties for particular applications.

The parent compound relationships also encompass broader families of glutamine derivatives employed in biochemical research. L-glutaminyl-2-naphthylamide and L-glutaminyl-4-methylcoumarinylamide represent structurally related compounds that share similar applications in enzyme activity measurements. These relationships demonstrate the systematic exploration of chromogenic and fluorogenic reporter groups attached to glutamine scaffolds, with each variant offering distinct spectroscopic properties and analytical advantages.

Current Research Status

Contemporary research applications of this compound reflect its established utility in enzymatic studies and emerging applications in metabolic research. Current investigations emphasize the compound's role as a selective substrate for glutaminase enzymes, with particular focus on differentiating between glutaminase isoforms and characterizing their tissue-specific distributions. Research protocols increasingly incorporate this substrate into comprehensive enzyme characterization studies aimed at understanding glutaminase regulation in health and disease states.

Recent developments in analytical methodologies have expanded the compound's applications beyond traditional enzyme activity measurements. Contemporary research employs this compound in high-throughput screening platforms designed to identify novel glutaminase inhibitors. These screening approaches leverage the compound's chromogenic properties to enable automated detection systems capable of processing large compound libraries efficiently. The integration of this substrate into robotic analytical platforms represents a significant advancement in drug discovery methodologies targeting glutamine metabolism.

Current research trends also emphasize the compound's utility in investigating glutamine metabolism within specific disease contexts. Studies examining glutamine utilization in cancer metabolism frequently employ this substrate to assess glutaminase activity in tumor cell lines and tissue samples. The compound's ability to provide quantitative measurements of enzyme activity enables researchers to correlate metabolic changes with disease progression and therapeutic responses. These applications contribute to the growing understanding of metabolic reprogramming as a hallmark of cancer development.

Emerging research directions incorporate this compound into systems biology approaches aimed at mapping comprehensive metabolic networks. Contemporary studies utilize this substrate alongside other metabolic probes to construct detailed models of cellular metabolism under various physiological and pathological conditions. The compound's well-characterized properties and reliable performance make it suitable for inclusion in standardized metabolic profiling protocols employed across multiple research institutions.

The current research landscape also reflects ongoing efforts to optimize synthetic methodologies for producing this compound and related derivatives. Recent publications describe improved synthetic routes that enhance yield efficiency and reduce production costs. These methodological advances ensure continued availability of high-quality substrate preparations for research applications while enabling the synthesis of structurally modified analogs with potentially enhanced properties.

Properties

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGKEUSDVCMPLI-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-95-6 | |

| Record name | 201988-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate.

Biochemical Pathways

The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines. It also improves nicotinamide adenine dinucleotide (NAD) redox potential.

Result of Action

The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate. This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance.

Biochemical Analysis

Biochemical Properties

Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate. This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation.

Cellular Effects

The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells.

Molecular Mechanism

The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity.

Metabolic Pathways

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway. This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more. The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels.

Biological Activity

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications and interactions with various biological pathways. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves multiple steps:

- Formation of Naphthalen-2-yl Intermediate : This is achieved through organic reactions such as Friedel-Crafts acylation or alkylation.

- Coupling with Pentanediamide : The naphthalen-2-yl intermediate is coupled with pentanediamide using coupling reagents like EDCI or DCC to form the amide bond.

- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group, completing the synthesis.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity. It may act as an inhibitor by mimicking the transition state of enzyme-substrate complexes.

- Biochemical Pathways : It influences cellular processes such as apoptosis, inflammation, and oxidative stress by interacting with signaling pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it targets L-glutaminases, catalyzing the cleavage of gamma-amido bonds in L-glutamine residues, leading to the production of ammonia and L-glutamate.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions by altering gene expression and influencing cell signaling pathways. Its effects on cellular metabolism are diverse and noteworthy .

Study on Enzyme Inhibition

In a study investigating the inhibition of N-acylethanolamine acid amidase (NAAA), compounds similar to this compound demonstrated significant inhibitory activity. The study found that certain structural modifications enhanced potency against NAAA, suggesting a structure-activity relationship that could be applied to optimize similar compounds for therapeutic use .

Neuroprotective Applications

Another case study explored the neuroprotective properties of related compounds derived from spider venom. These compounds exhibited low molecular mass components that could provide insights into developing neuroprotective agents. Although not directly involving this compound, this research underscores the potential for similar chemical structures in neuroprotection .

Summary Table of Biological Activities

Scientific Research Applications

Enzyme Inhibition Studies

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride has been studied for its potential as an enzyme inhibitor. For instance, research has shown that it can inhibit N-acylethanolamine acid amidase (NAAA), suggesting its utility in modulating metabolic pathways . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance its inhibitory potency against various enzymes involved in metabolic processes.

Neuroprotective Research

Compounds related to this compound have been explored for neuroprotective properties. A study highlighted the potential of similar chemical structures derived from natural sources, such as spider venom, to protect neuronal cells from damage. While this compound was not directly tested, its structural similarities suggest that it may also exhibit neuroprotective effects.

Cancer Therapeutics

The compound's ability to influence cellular signaling pathways positions it as a candidate for cancer therapeutics. Research into receptor-targeting peptides has demonstrated that modifications to naphthalene-based compounds can enhance their efficacy in targeting cancer cells . The incorporation of this compound into such frameworks could potentially lead to novel treatments for various cancers.

Case Study 1: Inhibition of L-glutaminases

In a study focused on the inhibition of L-glutaminases, this compound was evaluated alongside other related compounds. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential as a therapeutic agent in conditions where glutamine metabolism is altered .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications to the naphthalene moiety could enhance the biological activity of related compounds. This finding emphasizes the importance of chemical structure in determining the efficacy of enzyme inhibitors and suggests avenues for further development of this compound derivatives .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits L-glutaminases and N-acylethanolamine acid amidase |

| Neuroprotection | Potential protective effects on neuronal cells |

| Cancer Therapeutics | Modulates cellular signaling pathways relevant to cancer treatment |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Naphthalene-Containing Hydrochloride Derivatives

Compounds with naphthalene rings and hydrochloride salts are common in medicinal chemistry due to their aromatic interaction capabilities and improved pharmacokinetics. Key analogs include:

Key Differences :

Diaminopentanamide Derivatives

(2S)-2,5-Diaminopentanamide dihydrochloride (C₅H₁₃N₃O·2HCl) shares a similar diamino backbone but lacks the naphthalene moiety. This absence reduces its aromatic interaction capacity, limiting applications in targets requiring π-π stacking (e.g., enzyme active sites). Safety data for this analog highlight precautionary measures against inhalation and dermal exposure, suggesting similar handling requirements for the target compound .

Pharmaceutical Impurities and Byproducts

Impurity profiles of related drugs include naphthalene-based hydrochlorides, such as (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol hydrochloride. These impurities often exhibit reduced bioactivity compared to the parent compound due to stereochemical or substituent variations .

Preparation Methods

Oxime Formation and Rearrangement

A patent by CN101704758A outlines a three-step synthesis of 2-naphthylamine:

-

Oxime Synthesis : 2-Acetonaphthone reacts with hydroxylamine hydrochloride in an ethanol-water solvent (1:1 ratio) at 50°C for 20 minutes, yielding 2-acetonaphthone oxime with 99% efficiency.

-

Beckmann Rearrangement : The oxime undergoes rearrangement in polyphosphoric acid at 40–70°C for 1–3 hours, producing 2-acetylnaphthylamine quantitatively.

-

Deacetylation : Hydrolysis in HCl-ethanol (1:2 ratio) at 70–90°C, followed by NaOH neutralization, yields 2-naphthylamine with 95% purity after recrystallization.

Table 1: Reaction Conditions for 2-Naphthylamine Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | Ethanol-water (1:1), 50°C, 20 min | 99% |

| Beckmann Rearrangement | Polyphosphoric acid, 40–70°C, 1–3 hr | 100% |

| Deacetylation | HCl-ethanol (1:2), 70–90°C, 0.5–1.5 hr | 95% |

Chiral Amine Synthesis

The (S)-2-aminopentanediamide component introduces stereochemical complexity. Enantioselective synthesis typically employs:

Asymmetric Catalysis

Chiral auxiliaries or catalysts ensure the (S)-configuration. For example:

-

Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic amines achieves >99% enantiomeric excess (ee) under mild conditions.

-

Chiral Pool Strategy : L-glutamine derivatives serve as starting materials, leveraging inherent chirality to avoid racemization during amide formation.

Coupling Reactions

The final step involves coupling 2-naphthylamine with the chiral amine precursor.

Amide Bond Formation

Table 2: Coupling Reaction Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Activating Agent | EDCI/HOBt | 85% |

| Solvent | Anhydrous DMF | 80–85% |

| Temperature | 0°C to room temperature | 85% |

Purification and Characterization

Recrystallization

The crude product is purified using toluene-sherwood oil (1:1), achieving >95% purity.

Analytical Validation

-

HPLC : Reverse-phase chromatography confirms enantiopurity (>98% ee).

-

NMR : δ 7.8–8.1 ppm (naphthalene protons), δ 3.2 ppm (amide NH) corroborate structure.

Case Studies and Industrial Adaptations

Q & A

Q. What are the primary methods for synthesizing (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride?

Synthesis typically involves coupling reactions between naphthalene derivatives and amino acid precursors. For example, chiral amines (e.g., (S)-2-aminopentanediamide) can be reacted with activated naphthalen-2-yl carbonyl intermediates under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Temperature optimization : Reactions often proceed at 50–80°C to balance yield and byproduct formation .

- Chiral purity : Use of enantiomerically pure starting materials or chiral catalysts ensures retention of the (S)-configuration .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the naphthalene moiety and chiral center. Aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 1.5–3.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~330–350 for the protonated ion) .

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical for handling this compound?

Based on structurally similar compounds:

- Hazard classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Software tools : SHELXL (for small-molecule refinement) and SHELXE (for twinned or high-resolution macromolecular data) are robust for resolving ambiguities .

- Data validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths/angles. For twinned crystals, use the Hooft parameter or Bayesian statistics .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (S) and (R) enantiomers .

- Kinetic resolution : Enzymatic or organocatalytic methods selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : Monitor optical activity to verify purity post-synthesis .

Q. How should discrepancies in reported biological activity be addressed?

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may alter activity .

- Receptor binding studies : Compare binding affinities (e.g., via Surface Plasmon Resonance) across different experimental setups .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?

- Solubility testing : Conduct phase-solubility studies at varying pH (2–10) due to the compound’s amphoteric nature. Hydrochloride salts typically show higher solubility in polar solvents (e.g., water or methanol) .

- Contradiction resolution : Discrepancies may arise from impurities or hydration states. Use thermogravimetric analysis (TGA) to assess hydrate content .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| 1H NMR | Aromatic protons (δ 7.2–8.5 ppm) | |

| HRMS | m/z 348.12 (calculated for C₁₅H₁₈ClN₃O₂) | |

| X-ray Diffraction | Space group P2₁, R-factor < 0.05 |

Q. Table 2. Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C | Maximizes coupling efficiency |

| Solvent | DMF | Enhances nucleophilicity |

| Catalyst | HOBt/EDC | Reduces racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.